2-Bromo-6-fluoro-3-nitrobenzoyl chloride
Description
Properties
Molecular Formula |
C7H2BrClFNO3 |
|---|---|
Molecular Weight |
282.45 g/mol |
IUPAC Name |
2-bromo-6-fluoro-3-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2BrClFNO3/c8-6-4(11(13)14)2-1-3(10)5(6)7(9)12/h1-2H |
InChI Key |
AANJMXVVRRCPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride typically involves multiple steps:
Nitration: The starting material, 2-bromo-6-fluorobenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-nitrobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Electrophilic Aromatic Substitution: The bromine and fluorine substituents can direct further substitution reactions on the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and iron(III) bromide (FeBr3) for bromination, or nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Amines: Resulting from the reduction of the nitro group.
Further Substituted Aromatics: From electrophilic aromatic substitution reactions.
Scientific Research Applications
2-Bromo-6-fluoro-3-nitrobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of advanced materials with specific electronic or optical properties.
Agricultural Chemicals: Intermediate in the synthesis of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming covalent bonds with various functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms influence the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Key Physical and Chemical Properties
- Reactivity : The nitro group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions (e.g., with amines or alcohols).
- Stability: The electron-withdrawing substituents (Br, F, NO₂) stabilize the molecule against hydrolysis compared to unsubstituted benzoyl chlorides, though it remains moisture-sensitive .
To contextualize 2-bromo-6-fluoro-3-nitrobenzoyl chloride, we analyze its structural analogs and functional analogs in terms of reactivity, stability, and applications.
Table 1: Comparative Analysis of Substituted Benzoyl Chlorides
Key Findings
Reactivity Differences: The 3-nitro group in 2-bromo-6-fluoro-3-nitrobenzoyl chloride significantly enhances electrophilicity compared to non-nitrated analogs (e.g., 2-bromo-6-fluorobenzoyl chloride). This makes it more reactive toward nucleophiles like amines, enabling faster amide bond formation . In contrast, 3-nitrobenzoyl chloride (without Br/F substituents) exhibits even higher reactivity due to the absence of bulky halogen groups, but it is less stable and prone to hydrolysis.
Steric and Electronic Effects :
- The bromo and fluoro substituents in the 2- and 6-positions create steric hindrance, slightly reducing reaction rates compared to simpler nitrobenzoyl chlorides. However, their electron-withdrawing nature synergizes with the nitro group to stabilize the intermediate acylium ion during reactions.
Stability and Handling :
- 2-Bromo-6-fluoro-3-nitrobenzoyl chloride’s hygroscopic nature necessitates strict anhydrous storage conditions. In comparison, 2-chloro-6-fluorobenzoyl chloride (lacking nitro and bromo groups) is more stable but less reactive.
Synthetic Utility: The trifunctional substitution (Br, F, NO₂) in 2-bromo-6-fluoro-3-nitrobenzoyl chloride allows for sequential functionalization, making it valuable in multi-step syntheses (e.g., for fluorinated pharmaceuticals). Non-nitrated analogs are less versatile in this regard.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-bromo-6-fluoro-3-nitrobenzoyl chloride with high purity?
- Methodology : Begin with a substituted benzoyl chloride precursor (e.g., 2-bromo-6-fluorobenzoic acid). Nitration can be achieved using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Post-nitration, activate the carboxylic acid via thionyl chloride (SOCl₂) under anhydrous conditions (reflux at 70°C for 4–6 hours). Purify via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) to achieve >95% purity .
- Critical Parameters : Monitor reaction temperature to avoid decomposition, and use inert gas (N₂/Ar) to prevent hydrolysis. Confirm purity via HPLC or ¹H NMR .
Q. How should 2-bromo-6-fluoro-3-nitrobenzoyl chloride be stored to ensure stability?
- Methodology : Store in amber vials under anhydrous conditions (e.g., molecular sieves) at –20°C. Avoid exposure to moisture or light, as the compound is prone to hydrolysis and photodegradation. Conduct periodic FT-IR analysis to detect carbonyl group integrity (peak ~1750 cm⁻¹) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- Mass Spectrometry (MS) : Use electron ionization (EI) to identify molecular ion peaks (M⁺) and fragmentation patterns. Compare with NIST spectral databases for substituted benzoyl chlorides .
- ¹³C NMR : Look for distinct carbonyl carbon shifts (~165–170 ppm) and substituent-induced deshielding effects.
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of nitro and halogen groups .
Advanced Research Questions
Q. How do competing substituents (Br, F, NO₂) influence the reactivity of this benzoyl chloride in nucleophilic acyl substitution?
- Methodology :
- Kinetic Studies : Compare reaction rates with amines/thiols under controlled conditions (e.g., THF, 25°C). Use Hammett plots to correlate substituent electronic effects (σ values: NO₂ ≈ +0.78, Br ≈ +0.26, F ≈ +0.06) with activation barriers.
- Regioselectivity Analysis : Perform DFT calculations (e.g., Gaussian) to model transition states and identify steric/electronic bottlenecks .
Q. How can researchers resolve contradictions in reported hydrolysis rates under aqueous vs. non-aqueous conditions?
- Methodology :
- Controlled Experiments : Replicate hydrolysis in buffered solutions (pH 4–10) and aprotic solvents (e.g., DMF). Monitor via UV-Vis (λmax ~270 nm for nitro group) or conductometric titration.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O) to trace hydrolysis pathways. Correlate results with solvent polarity and hydrogen-bonding parameters .
Q. What strategies mitigate side reactions (e.g., denitration or halogen displacement) during coupling reactions?
- Methodology :
- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to minimize dehalogenation. Use low temperatures (–10°C) and short reaction times.
- Protecting Groups : Temporarily protect the nitro group via silylation (e.g., TBSCl) before bromine displacement .
Data Contradiction and Validation
Q. How should researchers address discrepancies in melting point or spectral data across literature sources?
- Methodology :
- Interlaboratory Comparison : Share samples with collaborators for independent DSC (melting point) and NMR validation.
- Impurity Profiling : Use GC-MS to identify trace byproducts (e.g., hydrolyzed acid derivatives) that may skew data .
Handling and Safety
Q. What safety protocols are critical when handling this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
